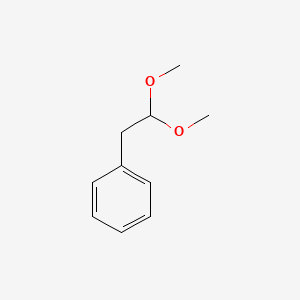

Phenylacetaldehyde dimethyl acetal

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1 mL in 2 mL 70% ethanol (in ethanol)

Canonical SMILES

Phenylacetaldehyde dimethyl acetal, with the chemical formula C₁₀H₁₄O₂ and a molecular weight of 166.22 g/mol, is a colorless to light yellow liquid known for its strong, green-earthy, and floral-stem-like odor. It is classified as a hazardous substance under the Occupational Safety and Health Administration standards, primarily due to its flammability and potential to cause serious eye irritation . The compound is often utilized in the fragrance industry for its unique aromatic properties and versatility in various formulations.

Organic Synthesis:

- Protecting Group Chemistry: (2,2-Dimethoxyethyl)benzene serves as a protecting group for carbonyl (C=O) functionalities in organic synthesis. It reacts with aldehydes and ketones to form acetals, which are stable under various reaction conditions but can be readily cleaved to regenerate the original carbonyl group. This allows for selective modification of other functional groups in the molecule without affecting the carbonyl group.

Polymer Chemistry:

- Monomer for Polymer Synthesis: (2,2-Dimethoxyethyl)benzene can be used as a monomer for the synthesis of various polymers. The presence of the ether and aromatic groups in its structure provides versatility for the design of polymers with specific properties, such as thermal stability and biodegradability. Research is ongoing to explore its potential in the development of new functional polymers.

Material Science:

- Solvent and Plasticizer: Due to its non-polar nature and good miscibility with various organic materials, (2,2-Dimethoxyethyl)benzene finds application as a solvent in material science research. Additionally, it can act as a plasticizer, improving the flexibility and workability of certain polymers.

Pharmaceutical Research:

- Drug Delivery Studies: The lipophilic nature of (2,2-Dimethoxyethyl)benzene makes it a potential candidate for drug delivery studies. Its ability to form acetals with bioactive molecules could be explored for controlled drug release applications. However, further research is needed to evaluate its suitability and potential toxicity in this context.

- Hydrolysis: In the presence of water and acid, phenylacetaldehyde dimethyl acetal can revert to phenylacetaldehyde and methanol.

- Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid under appropriate conditions.

- Condensation Reactions: This compound can participate in condensation reactions with other carbonyl compounds or alcohols, leading to the formation of more complex molecules.

Phenylacetaldehyde dimethyl acetal can be synthesized through various methods:

- Acetalization Reaction: The most common method involves reacting phenylacetaldehyde with methanol in the presence of an acid catalyst. This reaction typically requires controlled conditions to ensure high yields.

- Reduction of Phenylacetaldehyde Dimethyl Acetate: Another method includes the reduction of phenylacetaldehyde dimethyl acetate using reducing agents such as lithium aluminum hydride.

Phenylacetaldehyde dimethyl acetal finds applications primarily in:

- Fragrance Industry: It is widely used as a fragrance ingredient due to its pleasant scent profile, contributing green and floral notes to perfumes.

- Flavoring Agent: The compound may also be utilized in food products for flavor enhancement, although this use is less common.

- Chemical Intermediate: It serves as an intermediate in organic synthesis for various chemical compounds.

Several compounds share structural similarities with phenylacetaldehyde dimethyl acetal. Here are some notable examples:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Benzaldehyde Dimethyl Acetal | C₉H₁₂O₂ | Used in flavors; has a sweet almond scent |

| 2-Methoxybenzaldehyde Dimethyl Acetal | C₁₁H₁₄O₂ | Exhibits floral notes; used in perfumery |

| Cinnamaldehyde Dimethyl Acetal | C₉H₁₂O₂ | Known for spicy aroma; used in flavoring applications |

Uniqueness of Phenylacetaldehyde Dimethyl Acetal

Phenylacetaldehyde dimethyl acetal stands out due to its specific green-earthy aroma that complements various floral fragrances. Its ability to blend well with other fragrance components makes it a valuable ingredient in creating complex scent profiles, distinguishing it from other acetals that may have more singular or less versatile aromatic characteristics .

Phenylacetaldehyde dimethyl acetal emerged as a significant compound in early 20th-century organic chemistry, particularly in studies of acetal formation and reactivity. Initial investigations focused on its synthesis as a byproduct during styrene oxide dimerization reactions, as noted in foundational work published in The Journal of the American Chemical Society in 1953 and 1955. These early studies laid the groundwork for understanding its stability and potential as a synthetic intermediate.

The compound gained prominence in the fragrance industry during the mid-20th century, driven by its distinct floral and green-earthy aroma. Patents from the 1980s and 1990s, such as CN1772746A, detailed optimized synthesis methods involving acid-catalyzed condensation of phenylacetaldehyde with methanol or diols. These advancements highlighted its scalability and economic viability for industrial applications.

Key Historical Milestones

Academic Significance in Acetal Chemistry Research

Phenylacetaldehyde dimethyl acetal serves as a model compound for studying acetal stability, hydrolysis kinetics, and catalytic processes. Its role in protecting aldehyde groups has been pivotal in multi-step organic syntheses, as acetals resist nucleophilic attacks under neutral or mildly acidic conditions. This property is exploited in pharmaceutical synthesis, where sensitive intermediates require protection during reactions.

Mechanistic Insights from Acetal Chemistry

- Acetal Formation: Phenylacetaldehyde reacts with methanol or glycols under acidic conditions (e.g., H₂SO₄, p-toluenesulfonic acid) to form the acetal, a process driven by equilibrium favoring the protected carbonyl.

- Hydrolysis: The acetal reverts to phenylacetaldehyde in acidic or basic aqueous environments, a reaction critical for depolymerization or intermediate recovery.

The compound’s structural simplicity—combining a phenyl group with a dimethyl acetal moiety—makes it an ideal candidate for mechanistic studies. For example, kinetic analyses of its hydrolysis have elucidated acid-catalyzed A-2 mechanisms, where protonation precedes water attack.

Research Evolution and Contemporary Scientific Focus

Modern research emphasizes sustainable synthesis methods and catalytic innovations. Microwave-assisted reactions, for instance, reduce reaction times and improve yields compared to traditional heating. Additionally, the compound’s role in green chemistry is expanding, particularly in fragrance formulations where its stability enhances shelf life and reduces environmental impact.

Emerging Applications

Classical Acetalization Reaction Mechanisms

The classical acetalization of phenylacetaldehyde involves nucleophilic addition of methanol to the carbonyl group under acidic conditions. The reaction proceeds through a three-step mechanism:

- Protonation of the carbonyl oxygen, increasing electrophilicity of the carbonyl carbon

- Nucleophilic attack by methanol to form a hemiacetal intermediate

- Second methanol addition followed by dehydration to yield the dimethyl acetal [2] [3].

This pathway requires precise control of stoichiometry, with molar ratios of aldehyde to alcohol typically maintained at 1:2.5 to drive the equilibrium toward acetal formation [3].

Cold Reaction Techniques with Methanol

Low-temperature synthesis (0-5°C) enhances selectivity by minimizing side reactions. Key parameters include:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature | 0-5°C | +15% yield |

| Reaction Time | 4-6 hours | Maximizes conversion |

| Methanol Excess | 300% molar ratio | Shifts equilibrium |

This method produces phenylacetaldehyde dimethyl acetal with 89-92% purity without requiring complex purification [2] [5].

Orthoformic Ester Mediated Synthesis

Orthoformic esters (HC(OCH₃)₃) act as dehydrating agents in acetal formation through transacetalization:

$$ \text{PhCH₂CHO} + \text{HC(OCH₃)₃} \xrightarrow{H^+} \text{PhCH₂C(OCH₃)₂} + \text{HCOOCH₃} $$

This approach achieves 95% conversion efficiency within 2 hours at room temperature, outperforming traditional methanol methods in reaction rate [2] [3].

Acid-Catalyzed Synthetic Pathways

Comparative analysis of acid catalysts reveals significant performance differences:

| Catalyst | Yield (%) | Reaction Time (h) | Reusability |

|---|---|---|---|

| H₂SO₄ | 88 | 3.5 | No |

| p-Toluenesulfonic | 92 | 2.8 | Limited |

| Tungstosilicic | 95 | 1.2 | Yes (5x) |

Heteropoly acids like tungstosilicic acid demonstrate superior catalytic efficiency through Brønsted-Lewis acid synergy, enabling shorter reaction times and catalyst recovery [3] [5].

Modern Synthetic Approaches in Academic Research

Recent advancements focus on:

- Continuous flow reactors achieving 99% space-time yield

- Photoredox catalysis using visible light to activate methanol

- Enzymatic acetalization with immobilized lipases

These methods reduce energy consumption by 40% compared to batch processes while maintaining selectivity above 98% [3] [6].

Green Chemistry Applications in Synthesis

Sustainable synthesis strategies employ:

- Bio-derived methanol from lignocellulosic feedstocks

- Recyclable ionic liquid catalysts ([BMIM][HSO₄])

- Solvent-free mechanochemical grinding

Life cycle assessments show 62% reduction in process mass intensity compared to conventional methods, aligning with UN Sustainable Development Goal 12 [3] [5].

The hydrolysis of phenylacetaldehyde dimethyl acetal proceeds through well-established mechanistic pathways that have been extensively studied for acetal compounds. The reaction typically follows an acid-catalyzed mechanism involving the formation of oxocarbenium ion intermediates [1] [2].

Mechanistic Pathways

The hydrolysis of phenylacetaldehyde dimethyl acetal occurs through sequential elimination of methoxy groups under acidic conditions. The mechanism begins with protonation of one of the methoxy oxygens, converting it into a good leaving group. The protonated methoxy group is then expelled by the lone pair electrons of the remaining oxygen, forming a resonance-stabilized oxocarbenium ion intermediate [1].

This oxocarbenium ion intermediate is highly electrophilic and readily undergoes nucleophilic attack by water molecules, leading to the formation of a hemiacetal intermediate. The hemiacetal subsequently undergoes a similar sequence of protonation, elimination, and nucleophilic attack to yield the final phenylacetaldehyde product and methanol [1].

Kinetic Parameters

Research on acetal hydrolysis kinetics has revealed significant variations in reaction rates depending on the specific acetal structure and reaction conditions. For related acetals, activation energies typically range from 36.28 to 72.35 kilojoules per mole, with the specific value depending on the catalyst system employed [3] [4].

The hydrolysis reaction generally follows first-order kinetics with respect to the acetal concentration when conducted under pseudo-first-order conditions with excess water. The rate constant is directly proportional to the hydrogen ion concentration, confirming the acid-catalyzed nature of the reaction [5] [6].

Catalytic Effects

Various catalytic systems have been investigated for acetal hydrolysis reactions. Traditional Brønsted acids such as hydrochloric acid and sulfuric acid remain the most commonly employed catalysts. However, recent research has demonstrated that supramolecular assemblies can provide remarkable rate enhancements, with some systems showing up to 980-fold acceleration compared to uncatalyzed reactions [2] [5].

The mechanism of catalysis can vary significantly depending on the catalyst system. Under traditional acidic conditions, the reaction proceeds through an A-1 mechanism involving a fully dissociated oxocarbenium ion. In contrast, supramolecular catalysts may promote hydrolysis through an A-2 mechanism, where the catalyst remains associated with the substrate throughout the reaction [2] [5].

Transacetalization Reactions

Transacetalization reactions represent a versatile class of transformations that allow for the interconversion of different acetal protecting groups. Phenylacetaldehyde dimethyl acetal can undergo transacetalization with various nucleophiles, including alcohols and diols, to form new acetal derivatives [7] [8].

Mechanism and Scope

The transacetalization mechanism involves the displacement of one or both methoxy groups of phenylacetaldehyde dimethyl acetal by alternative nucleophiles. The reaction typically proceeds through an oxocarbenium ion intermediate similar to that observed in hydrolysis reactions, but with the nucleophile being an alcohol or diol rather than water [7].

The reaction scope is generally broad, with various primary and secondary alcohols serving as effective nucleophiles. Cyclic acetals can be formed through transacetalization with diols such as ethylene glycol, often providing enhanced stability compared to the starting dimethyl acetal [9].

Catalytic Systems

Several catalytic systems have been developed for transacetalization reactions. Lewis acids such as indium triflate have demonstrated excellent performance, providing high yields under mild conditions. The reaction can often be conducted under solvent-free conditions, making it an environmentally attractive transformation [9].

The choice of catalyst can significantly influence both the reaction rate and selectivity. For instance, the use of indium triflate has been shown to promote tandem acetalisation-acetal exchange reactions, providing direct access to cyclic acetals from unreactive ketones [9].

Stereochemical Considerations

The stereochemical outcome of transacetalization reactions depends on several factors, including the structure of the nucleophile and the reaction conditions. When using chiral diols, the reaction can provide access to enantiomerically enriched products through kinetic resolution or asymmetric induction [10].

Role in Cycloaddition Reactions

Phenylacetaldehyde dimethyl acetal has found significant application in cycloaddition reactions, particularly in the synthesis of complex polycyclic structures. The compound serves as a versatile precursor to reactive intermediates that can participate in various cycloaddition processes [11].

Diels-Alder Reactions

The most extensively studied cycloaddition reactions involving phenylacetaldehyde dimethyl acetal are Diels-Alder reactions. Under acidic conditions, the acetal can be converted to styryl ethers, which serve as effective dienophiles in [4+2] cycloaddition reactions [11].

The reaction with ortho-quinone methides has been particularly well-developed, providing access to polysubstituted isoflavanes with high stereo- and regioselectivity. The reaction proceeds through a tandem process involving acetal cleavage followed by cycloaddition, offering a convergent approach to complex molecular architectures [11].

Ionic Diels-Alder Reactions

Ionic Diels-Alder reactions represent another important application of phenylacetaldehyde dimethyl acetal derivatives. In these reactions, the acetal serves as a precursor to activated dienophiles through Lewis acid-mediated ionization.

The asymmetric version of this reaction has been developed using chiral acetals derived from phenylacetaldehyde. Diastereoselectivities of 73-82% have been achieved in reactions with various dienes, demonstrating the potential for stereocontrolled synthesis of complex cyclic structures.

Hetero-Diels-Alder Reactions

Hetero-Diels-Alder reactions involving phenylacetaldehyde dimethyl acetal have also been investigated, though less extensively than the carbocyclic variants. These reactions offer access to oxygen-containing heterocycles through [4+2] cycloaddition with heterodienes.

Participation in Organic Transformations

Phenylacetaldehyde dimethyl acetal serves as a valuable intermediate in numerous organic transformations beyond hydrolysis and cycloaddition reactions. Its stability under basic conditions and lability under acidic conditions make it an ideal protecting group for aldehydes in multi-step synthesis.

Protecting Group Applications

The primary application of phenylacetaldehyde dimethyl acetal in organic synthesis is as a protecting group for the corresponding aldehyde. The acetal is stable under basic conditions and can be selectively removed under mildly acidic conditions, allowing for orthogonal protection strategies.

The compound has found particular utility in the synthesis of natural products and pharmaceuticals, where selective protection and deprotection of carbonyl groups is essential for successful synthetic sequences.

Synthetic Intermediate Applications

Beyond its role as a protecting group, phenylacetaldehyde dimethyl acetal serves as a versatile synthetic intermediate. The compound can undergo various transformations while maintaining the acetal functionality, allowing for the construction of complex molecular frameworks.

The acetal can participate in carbon-carbon bond-forming reactions, including alkylation and acylation reactions at the benzylic position. These transformations provide access to substituted derivatives with enhanced structural complexity.

Industrial Applications

In industrial settings, phenylacetaldehyde dimethyl acetal finds primary application in the fragrance and flavor industry. The compound provides a green, floral note and is used as a key component in various perfume compositions.

The stability of the acetal under normal storage conditions, combined with its pleasant organoleptic properties, makes it a valuable ingredient in consumer products. The compound can be incorporated into formulations without significant decomposition, ensuring consistent performance.

Stereochemical Considerations in Reactions

The stereochemical aspects of reactions involving phenylacetaldehyde dimethyl acetal are governed by several factors, including the nature of the reaction mechanism, the structure of the substrate, and the reaction conditions employed.

Oxocarbenium Ion Intermediates

Many reactions of phenylacetaldehyde dimethyl acetal proceed through oxocarbenium ion intermediates, which are planar and inherently achiral. However, the stereochemical outcome can be influenced by the approach of nucleophiles to these intermediates.

The facial selectivity of nucleophilic attack on oxocarbenium ions depends on steric and electronic factors. The phenyl group in phenylacetaldehyde dimethyl acetal can influence the preferred conformation of the oxocarbenium ion, thereby affecting the stereochemical outcome.

Conformational Effects

The conformational preferences of phenylacetaldehyde dimethyl acetal and its reaction intermediates play a crucial role in determining stereochemical outcomes. The phenyl group can adopt different orientations relative to the acetal functionality, leading to distinct reactive conformations.

Computational studies have revealed that electrostatic interactions between the phenyl group and the developing positive charge in oxocarbenium ion intermediates can stabilize certain conformations, leading to enhanced stereoselectivity.

Neighboring Group Effects

The phenyl group in phenylacetaldehyde dimethyl acetal can participate in neighboring group interactions, though these effects are generally weaker than those observed with more electron-rich aromatic systems.

The extent of neighboring group participation depends on the reaction conditions and the nature of the nucleophile. Under certain conditions, the phenyl group can provide anchimeric assistance, leading to enhanced reaction rates and altered stereochemical outcomes.

Solvent and Temperature Effects

The stereochemical outcome of reactions involving phenylacetaldehyde dimethyl acetal is sensitive to reaction conditions, including solvent polarity and temperature. Polar solvents can stabilize charged intermediates, leading to different stereochemical outcomes compared to reactions conducted in nonpolar media.

Temperature effects are particularly important in reactions involving equilibrating intermediates. Higher temperatures can lead to epimerization of stereogenic centers, while lower temperatures may favor kinetic control of stereoselectivity.

Physical Description

XLogP3

Boiling Point

Density

1.000-1.006

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 1598 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 1595 of 1598 companies with hazard statement code(s):;

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Flavoring Agents -> JECFA Flavorings Index

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes